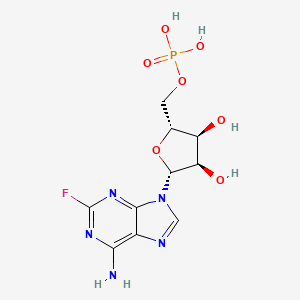

5'-Adenylic acid, 2-fluoro-

Descripción

Historical Perspectives on Modified Nucleotide Analog Development and Fluorination Strategies

The journey to develop modified nucleotide analogs has been a long and intricate one, driven by the desire to understand the fundamental roles of nucleotides in cellular metabolism, signaling, and as building blocks of nucleic acids. nih.govresearchgate.net Early efforts in the mid-20th century focused on creating analogs that could act as antimetabolites, interfering with the biochemical pathways of rapidly proliferating cancer cells or viruses. nih.govwikipedia.org These initial modifications often involved alterations to the sugar moiety or the heterocyclic base. nih.gov

The introduction of fluorine into nucleoside and nucleotide structures in the 1970s and 1980s marked a significant turning point. nih.gov Chemists and biologists recognized the unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, which could be leveraged to create potent and specific biological probes and therapeutic agents. nih.govresearchgate.net Fluorine's ability to act as a bioisostere for a hydrogen atom or a hydroxyl group, while altering electronic properties, made it an attractive tool for modifying nucleosides without causing significant steric hindrance. nih.govoup.com

Significance of 2-Fluorination in Nucleotide Analogs for Biochemical and Biophysical Investigations

The specific placement of a fluorine atom at the 2-position of the adenine (B156593) ring in adenosine (B11128) nucleotides confers several advantageous properties for biochemical and biophysical studies. One of the most significant impacts is on the molecule's metabolic stability. The electron-withdrawing nature of the fluorine atom can alter the susceptibility of the glycosidic bond to enzymatic cleavage, making the analog more resistant to degradation by certain enzymes. mdpi.comgoogle.com

Furthermore, the 2-fluoro substitution can influence the binding affinity and specificity of the nucleotide analog for its target proteins. While it can be a substrate for many ATP-dependent enzymes, the altered electronic distribution in the purine (B94841) ring can affect the interactions within the enzyme's active site. nih.gov This allows researchers to probe the specific requirements for substrate recognition and catalysis.

A particularly powerful application of 2-fluorinated nucleotides lies in the realm of nuclear magnetic resonance (NMR) spectroscopy. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, leading to high sensitivity. nih.govnih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. nih.gov This property makes 2-fluoro-ATP and its derivatives invaluable tools for studying the binding of nucleotides to enzymes and the conformational changes that occur during the catalytic cycle. nih.govmdpi.com By monitoring the ¹⁹F NMR signal, researchers can gain insights into the kinetics and mechanism of enzyme action in a way that is not possible with natural nucleotides. nih.gov

Overview of Research Paradigms Utilizing 2-Fluoro-Adenosine Monophosphate Derivatives

The unique properties of 2-fluoro-adenosine monophosphate derivatives, particularly 2-fluoro-ATP, have led to their adoption in a wide range of research paradigms. These analogs have proven to be versatile tools for investigating the function of a diverse array of ATP-dependent enzymes.

One major area of application is in enzyme activity screening and inhibitor discovery. nih.gov The use of ¹⁹F NMR with 2-fluoro-ATP provides a streamlined approach to monitor enzymatic reactions, as the signal of the fluorinated product can be readily distinguished from the substrate. nih.gov This technique has been successfully applied to screen for inhibitors and activators of enzymes such as kinases and synthetases. nih.gov

Furthermore, 2-fluoro-ATP has been instrumental in detailed mechanistic studies of enzymes. For instance, it has been used to investigate the mechanism of motor proteins like myosin, which hydrolyze ATP to generate force. ontosight.ai The fluorescent properties of 2-fluoro-ATP also make it a useful probe for studying protein-ligand interactions and the dynamics of enzyme active sites. ontosight.ai

In addition to in vitro biochemical and biophysical studies, 2-fluoro-adenosine derivatives have been used to probe cellular processes. For example, 2-fluoroadenosine (B10117) has been shown to be a potent inhibitor of lymphocyte-mediated cytolysis and its metabolism to 2-fluoro-ATP has been linked to this effect. nih.gov The conversion of 2-fluoroadenosine to its monophosphate and subsequently to its triphosphate within cells highlights the ability of these analogs to enter and be processed by cellular metabolic pathways. nih.gov

Biochemical and Biophysical Properties of 2-Fluoro-Adenosine Derivatives

| Compound | Enzyme/System | Property | Value | Reference |

| 2-Fluoro-ATP | Nicotinamide (B372718) adenine dinucleotide synthetase | Substrate | Validated | nih.gov |

| 2-Fluoro-ATP | 3-Phosphoinositide dependent kinase-1 | Substrate | Validated | nih.gov |

| 2-Fluoro-ATP | Myosin subfragment-1 | Analog | Active ATP analog | nih.gov |

| 2-Fluoro-ADP | Myosin subfragment-1 | ¹⁹F NMR Chemical Shift Tensor (ppm) | 104, 12, -116 | nih.gov |

| 2-Fluoro-ATP | P2X2 receptors | Agonist Activity | Full agonist | researchgate.net |

| 2-F-IMP | Human type II inosine (B1671953) monophosphate dehydrogenase | kcat | 0.058 s⁻¹ | nih.gov |

| 2-F-IMP | Human type II inosine monophosphate dehydrogenase | Km | 62 µM | nih.gov |

Research Paradigms Utilizing 2-Fluoro-Adenosine Monophosphate Derivatives

| Enzyme/System Studied | 2-Fluoro Analog Used | Research Goal | Key Findings | Reference |

| ATP-requiring enzymes | 2-Fluoro-ATP | Develop a universal tool for activity screening | 2-Fluoro-ATP is a suitable substrate for transferases, hydrolases, and ligases, enabling ¹⁹F NMR-based screening. | nih.gov |

| Myosin subfragment-1 | 2-Fluoro-ATP / 2-Fluoro-ADP | Investigate nucleotide binding and conformation | ¹⁹F NMR studies revealed the environment and mobility of the adenine ring in the enzyme-nucleotide complex. | nih.gov |

| Lymphocyte-mediated cytolysis | 2-Fluoroadenosine | Understand the mechanism of inhibition | 2-Fluoroadenosine is metabolized to 2-fluoro-ATP, which is a potent inhibitor of cytolysis. | nih.gov |

| Human type II inosine monophosphate dehydrogenase | 2-F-IMP | Investigate the catalytic mechanism | The enzyme catalyzes the dehalogenation of 2-F-IMP in the absence of NAD, suggesting a tetrahedral intermediate. | nih.gov |

| P2X2 receptors | 2-Fluoro-ATP | Characterize receptor activation | 2-Fluoro-ATP is a full agonist, eliciting currents comparable to ATP. | researchgate.net |

| RNA structure determination | 2-Fluoro-ATP | Develop new methods for NMR spectroscopy | Incorporation of 2F-ATP into RNA allows for ¹⁹F NMR studies of RNA structure and ligand binding. | jenabioscience.com |

Structure

3D Structure

Propiedades

Número CAS |

71261-44-4 |

|---|---|

Fórmula molecular |

C10H13FN5O7P |

Peso molecular |

365.21 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |

Clave InChI |

GIUYCYHIANZCFB-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N |

SMILES isomérico |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N |

SMILES canónico |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N |

Secuencia |

N |

Sinónimos |

poly(2-fluoroadenylic acid) |

Origen del producto |

United States |

Synthetic Strategies and Chemical Biology Approaches for 2 Fluoro Adenosine Monophosphate Analogs

Chemical Synthesis of 2-Fluoroadenosine (B10117) and its Phosphorylated Derivatives

The chemical synthesis of 2-fluoroadenosine and its subsequent phosphorylation to mono-, di-, and triphosphate derivatives, as well as its incorporation into coenzyme analogs, requires a multi-pronged approach, combining traditional organic synthesis with modern biochemical techniques.

Multistep Synthetic Routes for 2-Fluoroadenosine Precursors

The synthesis of 2-fluoroadenosine often commences from readily available nucleosides like guanosine (B1672433). A common strategy involves the conversion of guanosine into a 2-amino-6-azido-purine derivative. This intermediate is then subjected to the Schiemann reaction to introduce the fluorine atom at the 2-position.

A preparative method starting from commercially available guanosine has been developed. nih.gov This route involves the formation of 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. This intermediate exists predominantly in the tetrazolo[5,1-i]purine form. The subsequent Schiemann reaction, upon careful optimization, converts this intermediate into 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine with a high yield of 80%. nih.gov The final steps involve the catalytic reduction of the azido (B1232118) group to an amino group, followed by deacetylation to yield 2-fluoroadenosine. nih.gov This entire process can achieve a total yield of 74%. nih.gov

| Starting Material | Key Intermediates | Key Reactions | Final Product | Overall Yield | Reference |

| Guanosine | 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | Diazotization, Azidation, Schiemann reaction, Catalytic reduction, Deacetylation | 2-Fluoroadenosine | 74% | nih.gov |

Phosphorylation Methodologies for 2-Fluoro-5'-Monophosphate Formation

The selective phosphorylation of the 5'-hydroxyl group of 2-fluoroadenosine is a critical step. Various phosphorylating agents can be employed, with phosphorus oxychloride (POCl₃) in a suitable solvent being a common choice. nih.govnih.govresearchgate.net The reaction conditions must be carefully controlled to avoid the formation of undesired byproducts, such as the 2',3'-cyclic monophosphate or diphosphate (B83284) derivatives. The use of trialkyl phosphates as solvents can improve the selectivity of the reaction. nih.gov

For instance, the monophosphorylation of 2'-fluoro guanosine, a related nucleoside, has been achieved with an 87% yield using POCl₃ in trialkyl phosphate (B84403). nih.gov This methodology can be adapted for the phosphorylation of 2-fluoroadenosine.

| Nucleoside | Phosphorylating Agent | Solvent | Product | Yield | Reference |

| 2'-Fluoro guanosine | POCl₃ | Trialkyl phosphate | 2'-F GMP | 87% | nih.gov |

Following phosphorylation, the resulting 2-fluoroadenosine-5'-monophosphate (2-F-AMP) is typically purified using chromatographic techniques.

Synthesis of Polyphosphate Derivatives (e.g., 2-Fluoro-ATP, 2-Fluoro-ADP)

The synthesis of 2-fluoro-ADP (2-F-ADP) and 2-fluoro-ATP (2-F-ATP) from 2-F-AMP can be achieved through chemical or enzymatic methods. Chemically, 2-F-AMP can be converted to its phosphorimidazolidate or phosphoromorpholidate derivative, which is then reacted with pyrophosphate or orthophosphate, respectively, to yield the di- and triphosphate analogs.

Incubation of cytotoxic lymphocytes with 2-fluoroadenosine has been shown to lead to the rapid, dose-dependent formation of 2-fluoro-ATP (F-ATP) within the cells. nih.gov This intracellular synthesis demonstrates the biological feasibility of converting 2-fluoroadenosine to its triphosphate derivative. nih.gov

| Precursor | Method | Product | Reference |

| 2-Fluoroadenosine | Intracellular enzymatic conversion | 2-Fluoro-ATP | nih.gov |

Synthesis of Advanced 2-Fluoro-Adenine-Containing Coenzyme Analogs (e.g., Nicotinamide (B372718) 2-Fluoroadenine (B1664080) Dinucleotide)

The synthesis of coenzyme analogs containing the 2-fluoro-adenine moiety, such as nicotinamide 2-fluoroadenine dinucleotide (2-fluoro-NAD⁺), provides valuable tools for studying NAD⁺-dependent enzymes. A high-yield synthesis of 2-fluoro-NAD⁺ has been reported. nih.gov This method involves the Lewis acid-catalyzed activation of the phosphoromorpholidate derivative of 2-fluoroadenosine 5'-monophosphate, followed by coupling with nicotinamide 5'-monophosphate. nih.gov

| Precursors | Coupling Method | Product | Reference |

| 2-Fluoroadenosine 5'-monophosphate phosphoromorpholidate, Nicotinamide 5'-monophosphate | Lewis acid-catalyzed coupling | Nicotinamide 2-fluoroadenine dinucleotide (2-fluoro-NAD⁺) | nih.gov |

This synthetic route allows for the production of a sterically similar but electronically perturbed analog of NAD⁺, which is instrumental in dissecting the mechanisms of enzymes like ADP-ribosyl cyclases. nih.gov

Enzymatic Derivatization and Biocatalytic Transformations of 2-Fluoro-Adenine Nucleotides

Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for the production of 2-fluoro-adenine nucleotides. These approaches often utilize the cell's natural metabolic pathways.

Phosphoribosyl Transferase Activation Pathways

A key enzyme in the enzymatic synthesis of 2-F-AMP is adenine (B156593) phosphoribosyltransferase (APRT). APRT catalyzes the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) to the N9 position of adenine, or in this case, 2-fluoroadenine, to form the corresponding 5'-mononucleotide.

This enzymatic activation is a crucial step in the purine (B94841) salvage pathway and can be harnessed for the production of 2-F-AMP. By combining APRT with other enzymes in a cascade reaction, it is possible to synthesize 2-fluoro-ATP from the 2-fluoroadenine base and ribose. mdpi.com For example, a biocatalytic cascade involving a ribokinase, PRPP synthetase, APRT, adenylate kinase, and creatine (B1669601) kinase has been used to produce 2-fluoro-ATP with a 90% yield over 96 hours. mdpi.com

| Enzymes in Cascade | Starting Materials | Product | Yield | Time | Reference |

| Ribokinase, PRPP synthetase, Adenine PRT, Adenylate kinase, Creatine kinase | 2-Fluoroadenine, Ribose | 2-Fluoro-ATP | 90% | 96 h | mdpi.com |

This enzymatic approach provides a powerful and environmentally friendly method for the synthesis of 2-fluoro-adenine nucleotides, complementing the traditional chemical synthesis routes.

Deoxycytidine Kinase-Mediated Phosphorylation Mechanisms

The bioactivation of several 2'-deoxyadenosine (B1664071) analogs, including those with a fluorine substitution at the 2-position of the adenine base, is critically dependent on phosphorylation by cellular kinases. Deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway, has been identified as the primary enzyme responsible for the initial phosphorylation of these analogs. nih.govasm.org This enzymatic conversion is a crucial step that transforms the nucleoside prodrugs into their pharmacologically active nucleotide forms.

Studies have shown that 2-fluorodeoxyadenosine is a substrate for dCK, which catalyzes its conversion to the corresponding monophosphate. nih.govnih.govelsevierpure.com This initial phosphorylation is followed by subsequent phosphorylations by other cellular kinases to yield the active triphosphate metabolite. The accumulation of the nucleoside triphosphate analog can then interfere with nucleic acid synthesis, leading to cytotoxic effects, particularly in cells with high dCK activity, such as certain types of lymphocytes. nih.govnih.gov

The efficiency of dCK-mediated phosphorylation can be influenced by the specific structural features of the deoxyadenosine (B7792050) analog. For instance, research on 2-chlorodeoxyadenosine and 2-fluorodeoxyadenosine has demonstrated that both are efficiently phosphorylated by dCK within intact cells, leading to the accumulation of their respective triphosphates and subsequent inhibition of DNA synthesis. nih.govelsevierpure.com This mechanism of action has been explored for its therapeutic potential in lymphoid malignancies. nih.govnih.gov

The following table summarizes the key findings regarding the dCK-mediated phosphorylation of 2-fluoro-adenosine analogs.

| Compound | Enzyme | Key Findings | Reference |

| 2-fluorodeoxyadenosine | Deoxycytidine kinase (dCK) | Phosphorylated in intact cells, leading to the accumulation of the nucleoside triphosphate and inhibition of DNA synthesis. | nih.gov |

| 2-chlorodeoxyadenosine | Deoxycytidine kinase (dCK) | Phosphorylated in intact cells, leading to the accumulation of the nucleoside triphosphate and inhibition of DNA synthesis. | nih.gov |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | Deoxycytidine kinase (dCK) | Suggested to be phosphorylated to its monophosphate form by dCK in cells. | asm.org |

Polynucleotide Kinase-Directed Phosphorylation of 2'-Fluoro Arabino Nucleic Acid (FANA)

The enzymatic phosphorylation of the 5'-terminus of synthetic oligonucleotides is a fundamental step in many molecular biology applications, including ligation and probe generation. In the context of xeno nucleic acids (XNAs) like 2'-fluoro arabino nucleic acid (FANA), which exhibits promising properties for therapeutic and diagnostic purposes, the ability to enzymatically phosphorylate these modified oligonucleotides is crucial. nih.govrsc.org

Research has demonstrated that T4 polynucleotide kinase (T4 PNK), a robust enzyme commonly used for phosphorylating the 5'-hydroxyl termini of DNA and RNA, can efficiently catalyze the transfer of a phosphate group from ATP to the 5'-end of FANA oligonucleotides. nih.govrsc.org This enzymatic reaction is a key enabling step for the subsequent ligation of FANA fragments, which is essential for the synthesis of longer FANA constructs, such as FANAzymes. nih.govrsc.org

The compatibility of T4 PNK with FANA substrates underscores the structural mimicry of FANA to natural nucleic acids, allowing it to be recognized and processed by naturally occurring enzymes. nih.gov The successful 5'-phosphorylation of FANA by T4 PNK facilitates its use in a variety of downstream applications that require a 5'-phosphate group. nih.govrsc.org

The table below details the findings related to the T4 PNK-directed phosphorylation of FANA.

| Substrate | Enzyme | Key Findings | Reference |

| 2'-Fluoro Arabino Nucleic Acid (FANA) oligonucleotide | T4 Polynucleotide Kinase (T4 PNK) | Efficiently phosphorylates the 5'-hydroxyl group of FANA, enabling subsequent ligation with T4 DNA ligase. | nih.govrsc.org |

| DNA oligonucleotides (for comparison) | T4 Polynucleotide Kinase (T4 PNK) | Standard substrate for 5'-phosphorylation. | watchmakergenomics.com |

Mechanistic Biochemical Investigations of 2 Fluoro Adenosine Monophosphate and Its Metabolites

Enzyme-Analog Interaction Profiles and Kinetic Characterization

The presence of the highly electronegative fluorine atom in 2-F-AMP and its derivatives alters the electronic distribution of the purine (B94841) ring, which can significantly impact its binding and catalytic processing by enzymes that recognize adenosine (B11128) and its nucleotides. The following subsections detail the specific interactions of these fluorinated analogs with key enzymes involved in purine metabolism and other cellular processes.

Adenosine kinase (AK) is a crucial enzyme in the purine salvage pathway, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). The activity of AK is sensitive to modifications on the adenosine molecule. Studies on bovine liver adenosine kinase have revealed that the enzyme's affinity for adenosine analogues is highly dependent on the structural modifications. While modifications at the 2' or 3' positions of the ribose ring are generally well-tolerated, alterations to the purine base, such as the introduction of a fluorine atom at the C2 position, tend to result in a lower affinity for the enzyme.

Specific kinetic data for the interaction of 2-fluoro-adenosine or 2-fluoro-adenosine monophosphate with adenosine kinase are not extensively detailed in the available literature. However, the general observation for base-modified adenosine analogues suggests that 2-fluoroadenosine (B10117) would likely be a poorer substrate for adenosine kinase compared to the natural substrate, adenosine. This reduced affinity can be attributed to the steric and electronic effects of the fluorine atom, which may disrupt the precise interactions required for optimal binding within the enzyme's active site.

Table 1: Substrate and Inhibitor Properties for Adenosine Kinase

Specific kinetic data for 2-fluoro-adenosine monophosphate were not found in the searched literature. The table reflects general findings for base-modified adenosine analogs.

| Compound | Enzyme Source | Interaction Type | Affinity/Inhibitory Potency |

| Base-modified adenosine analogs | Bovine Liver | Substrate/Inhibitor | Relatively low affinity |

Adenosine deaminase (ADA) is another key enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. The catalytic mechanism of ADA involves the protonation of the N1 position of the purine ring. The introduction of a fluorine atom at the C2 position of adenosine can influence the electronic properties of the purine ring and, consequently, its interaction with ADA.

Furthermore, studies on 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) have shown that it is resistant to degradation by adenosine deaminase, which contributes to its enhanced metabolic stability. This resistance further suggests that the 2-fluoro substitution impedes recognition and/or catalysis by ADA.

Table 2: Modulation of Adenosine Deaminase Activity

Specific kinetic data for 2-fluoroadenosine were not found in the searched literature. The table includes data for a related inhibitor for mechanistic comparison.

| Compound | Enzyme Source | Interaction Type | Ki Value |

| 1-Deazaadenosine (B84304) | Not Specified | Inhibitor | 0.66 µM nih.gov |

Purine nucleoside phosphorylases (PNPs) are a family of enzymes that catalyze the reversible phosphorolysis of the N-glycosidic bond of purine nucleosides to yield the corresponding purine base and ribose-1-phosphate. These enzymes are vital for the salvage of purine bases. The substrate specificity of PNPs varies depending on the source of the enzyme.

Detailed kinetic studies on the interaction of 2-fluoro-adenosine monophosphate with purine nucleoside phosphorylases are limited. However, the general mechanism of PNPs involves the recognition of both the purine base and the ribose moiety. The introduction of a fluorine atom at the C2 position of the adenine (B156593) base would likely alter the electronic and steric properties of the nucleoside, potentially affecting its binding to the active site and the subsequent phosphorolytic cleavage. The efficiency of 2-fluoroadenosine as a substrate would depend on how well the specific PNP isoform can accommodate this modification.

Table 3: Interactions with Purine Nucleoside Phosphorylases

Specific kinetic data for 2-fluoro-adenosine monophosphate were not found in the searched literature.

| Compound | Enzyme Source | Interaction Type | Kinetic Parameters |

| 2-Fluoroadenosine | Not Specified | Not Determined | Not Available |

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). Interestingly, human type II IMPDH has been shown to catalyze the dehalogenation of 2-halogenated IMP analogs, including 2-fluoro-inosine 5'-monophosphate (2-F-IMP), in the absence of NAD+.

This dehalogenation reaction proceeds via a hydrolytic mechanism, where 2-F-IMP is converted to XMP with the stoichiometric release of a fluoride (B91410) anion. This observation provides evidence for the formation of a tetrahedral intermediate in the catalytic mechanism of IMPDH. The kinetic parameters for this dehalogenation reaction have been determined and are presented in the table below, alongside the parameters for the natural dehydrogenation reaction of IMP for comparison.

Table 4: Kinetic Constants for Human IMPDH Type II Activity

| Substrate | Reaction Type | kcat (s⁻¹) | Km (µM) |

| 2-F-IMP | Dehalogenation | 0.058 | 62 |

| IMP | Dehydrogenation | 0.25 | 4.1 |

Myosin is a molecular motor that converts the chemical energy from ATP hydrolysis into mechanical force. The study of ATP analogs is crucial for elucidating the mechanism of this energy transduction. 2-Fluoro-ATP (2-F-ATP) has been synthesized and utilized as an active analog of ATP in various enzyme systems, including the myosin ATPase.

The complex between 2-fluoro-ADP (the product of 2-F-ATP hydrolysis) and myosin subfragment-1 has been studied using 19F nuclear magnetic resonance (NMR). These studies have provided insights into the environment and mobility of the adenine ring within the myosin active site. The results indicate that 2-F-ATP is a valuable probe for investigating the conformational changes that occur during the myosin ATPase cycle. While it is established as an active substrate, detailed kinetic parameters comparing the rate of hydrolysis of 2-F-ATP to that of ATP by myosin are not extensively documented in the reviewed literature.

Table 5: Probing Myosin ATP Hydrolysis with 2-Fluoro-ATP

Detailed kinetic parameters for 2-fluoro-ATP hydrolysis by myosin were not found in the searched literature.

| Analog | Enzyme | Method of Study | Observation |

| 2-F-ADP | Myosin Subfragment-1 | 19F NMR | Probes the environment and mobility of the adenine ring in the active site. nih.gov |

DNA and RNA polymerases are responsible for the synthesis of nucleic acids. The ability of these enzymes to incorporate modified nucleotides is of great interest for both mechanistic studies and the development of therapeutic agents. The triphosphate form of 2-fluoroadenosine, 2-fluoro-deoxyadenosine triphosphate (2-F-dATP) and 2-fluoro-adenosine triphosphate (2-F-ATP), have been investigated as substrates for various polymerases.

Studies have shown that certain DNA polymerases can incorporate 2'-fluoro-modified deoxynucleotides. For example, human DNA polymerase gamma can incorporate all four 2'-fluoro-deoxynucleoside triphosphates (2'-FdNTPs), while polymerase alpha incorporates all except 2'-FdATP. nih.gov However, when elongating a primer synthesized by DNA primase, polymerase alpha is capable of polymerizing 2'-FdATP. nih.gov

In the realm of RNA synthesis, the RNA polymerase from the marine cyanophage Syn5 has been shown to have a low discrimination against the incorporation of 2'-fluoro dNMPs. drugbank.com This property allows for the synthesis of 2'-fluoro-modified RNA, which exhibits increased stability. Furthermore, 4′-ethynyl-2-fluoro-2′-deoxyadenosine triphosphate (EFdA-TP) is a potent inhibitor of HIV-1 reverse transcriptase, acting as a translocation-defective inhibitor after its incorporation into the nascent DNA chain. The Km for the incorporation of EFdA-TP by HIV-1 RT is lower than that of the natural substrate, dATP, indicating a high affinity of the viral polymerase for this analog. nih.gov

Table 6: Kinetic Parameters for the Incorporation of 2-Fluoro-Nucleotide Analogs by Polymerases

| Analog | Polymerase | Km | Vmax/Km (relative to dNTP) |

| 2'-FdUTP | Human DNA Polymerase γ | Not specified | Decreased nih.gov |

| EFdA-TP | HIV-1 Reverse Transcriptase | 0.024–0.049 µM | Not specified |

| dATP | HIV-1 Reverse Transcriptase | 0.06–0.10 µM | Not specified |

Impact on Kinase Activity and Substrate Specificity (e.g., 3-phosphoinositide dependent kinase-1, nucleoside-phosphate kinase)

The fluorinated adenosine analog, 2-fluoro-adenosine triphosphate (2-fluoro-ATP), the metabolically active form of 2-fluoro-adenosine monophosphate, has been identified as a versatile substrate for a variety of kinases, enabling detailed enzymatic studies. nih.govresearchgate.net Its utility stems from the presence of the fluorine-19 isotope, which allows for monitoring enzymatic reactions using nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Research has demonstrated that 2-fluoro-ATP is a valid substrate for 3-phosphoinositide dependent kinase-1 (PDK1), a key enzyme in the protein kinase A, G, and C subfamily. nih.govnih.gov PDK1 plays a crucial role in cellular signaling pathways, including the regulation of the Akt survival pathway. nih.gov The ability of PDK1 to utilize 2-fluoro-ATP facilitates activity-based screening assays, allowing for the identification of compounds that may inhibit or activate the kinase. nih.gov

Similarly, 2-fluoro-ATP serves as a substrate for nucleoside-phosphate kinases (NMP kinases). nih.govwikipedia.org These enzymes catalyze the transfer of a phosphoryl group from a nucleoside triphosphate (like ATP) to a nucleoside monophosphate, forming a nucleoside diphosphate (B83284). wikipedia.org The acceptance of 2-fluoro-ATP by NMP kinases and other ATP-requiring enzymes, including transferases, hydrolases, and ligases, underscores its broad utility as a tool for investigating the kinetics and inhibition of a wide array of pharmaceutically relevant enzymes. nih.gov

Table 1: Enzymes Utilizing 2-Fluoro-ATP as a Substrate

| Enzyme Class | Specific Enzyme Example | Role of 2-Fluoro-ATP |

| Transferases | 3-phosphoinositide dependent kinase-1 (PDK1) | Substrate |

| Nucleoside-phosphate kinase | Substrate | |

| Ligases | Nicotinamide (B372718) adenine dinucleotide synthetase | Substrate |

Adenylosuccinate Lyase Interactions with Fluorinated Fumarate Analogs and Product Formation

Adenylosuccinate lyase (ADSL) is a crucial enzyme in the de novo purine biosynthetic pathway, where it catalyzes two separate reactions involving the β-elimination of fumarate. wikipedia.orgwikipedia.org Investigations into the enzyme's substrate specificity have explored the use of fluorinated analogs.

Monofluorofumarate has been identified as a slow-reacting alternative substrate for ADSL. nih.gov In the presence of adenosine monophosphate (AMP), ADSL catalyzes the reaction with monofluorofumarate to form the initial product, 2-fluoro-adenylosuccinate. nih.gov However, this product is unstable and spontaneously eliminates hydrogen fluoride (HF). The resulting intermediate is then rapidly hydrolyzed to oxalacetate (B90230) and AMP. nih.gov

The reaction rate of ADSL with monofluorofumarate and AMP is significantly lower than with the natural substrate, fumarate. When using 1.0 mM monofluorofumarate and 1.0 mM AMP, the initial reaction rate was only 1.4% of the rate observed with 1.0 mM fumarate. nih.gov A similar, though slightly more efficient, reaction occurs when 5-aminoimidazole 4-carboxamide ribonucleotide (AICAR) is used as the co-substrate instead of AMP, proceeding at 8.9% of the rate with fumarate. nih.gov Furthermore, the metabolic products of DL-threo-beta-fluoroaspartate, namely threo-beta-fluoro-SAICAR and threo-beta-fluoroadenylosuccinate, act as potent inhibitors of ADSL. nih.gov These findings indicate that while fluorinated analogs can interact with the active site of ADSL, the presence of fluorine significantly impacts catalytic efficiency and product stability. nih.govnih.gov

Table 2: Relative Reaction Rates of Adenylosuccinate Lyase with Fumarate vs. Monofluorofumarate

| Co-Substrate | Fumarate Analog | Concentration | Relative Initial Reaction Rate |

| AMP | Fumarate | 1.0 mM | 100% |

| AMP | Monofluorofumarate | 1.0 mM | 1.4% |

| AICAR | Fumarate | 1.0 mM | 100% |

| AICAR | Monofluorofumarate | 1.0 mM | 8.9% |

ADP-ribosyl Cyclase and NAD+ Glycohydrolase Activity Investigations with 2-Fluoro-NAD+

ADP-ribosyl cyclases are enzymes that convert nicotinamide adenine dinucleotide (NAD+) into cyclic adenosine diphosphoribose (cADP-ribose), a second messenger involved in calcium mobilization. nih.govacs.org Many of these enzymes, such as the human protein CD38, also exhibit NAD+ glycohydrolase activity, hydrolyzing NAD+ to ADP-ribose and nicotinamide. wikipedia.orgmdpi.com

To dissect these dual functions, the novel analog nicotinamide 2-fluoroadenine (B1664080) dinucleotide (2-fluoro-NAD+), synthesized from 2-fluoroadenosine 5'-monophosphate, was developed. nih.govacs.org The fluorine atom at the N1 position of the adenine base was designed to sterically mimic the natural substrate while electronically impeding the cyclization reaction. nih.govacs.org

When presented with 2-fluoro-NAD+, the Aplysia californica ADP-ribosyl cyclase, which normally exhibits exclusive cyclase activity, was unable to produce a cyclic product. nih.govacs.org Instead, the enzyme catalyzed the hydrolysis of 2-fluoro-NAD+ into 2-fluoro-ADP-ribose, thereby unmasking a latent NAD+ glycohydrolase activity. nih.govacs.org This hydrolytic reaction occurred at a rate approximately 100-fold slower than the cyclization of NAD+. nih.govacs.org This investigation demonstrated that A. californica ADP-ribosyl cyclase is a multifunctional enzyme whose glycohydrolase pathway is kinetically hidden when the natural substrate is used. nih.govacs.org Thus, 2-fluoro-NAD+ serves as an invaluable molecular probe for differentiating the kinetic mechanisms of this class of enzymes. nih.gov

Intracellular Metabolism and Nucleotide Pool Dynamics

Anabolic Conversion Pathways to 2-Fluoro-ATP and 2-Fluoro-dATP

Following cellular uptake, 2-fluoroadenosine undergoes rapid anabolic conversion to its active triphosphate form. In studies using mouse cytotoxic lymphocytes, incubation with 2-fluoroadenosine led to a swift, dose-dependent formation of 2-fluoroadenosine 5'-triphosphate (F-ATP). nih.gov This phosphorylation cascade is presumed to be carried out by cellular kinases, such as adenosine kinase and nucleoside-phosphate kinases, which sequentially add phosphate (B84403) groups to the monophosphate precursor.

The accumulation of F-ATP within these cells directly impacts the endogenous nucleotide pools, resulting in a corresponding and reciprocal depletion of natural ATP. nih.gov This perturbation of the nucleotide balance is a key aspect of its biological effect. The efficient enzymatic synthesis of 2-fluoro-ATP is also a prerequisite for its use in biochemical assays and for its incorporation into nucleic acids. nih.gov

The deoxy counterpart, 2'-fluoro-2'-deoxyadenosine-5'-Triphosphate (2'-Fluoro-dATP), is also utilized by cellular enzymes. jenabioscience.com It can act as a substrate for various ATP-requiring enzymes and has been investigated for its interaction with human DNA topoisomerases. jenabioscience.com The anabolic pathways leading to 2-fluoro-dATP are critical for its potential applications as a probe in molecular biology.

Formation and Biological Activity of 2-Fluoroadenosine 3':5'-Monophosphate (F-cAMP)

In addition to its conversion to the triphosphate form, 2-fluoroadenosine can be metabolized into a cyclic monophosphate analog. Treatment of cytotoxic lymphocytes with 2-fluoroadenosine resulted in the formation of a compound presumed to be 2-fluoroadenosine 3':5'-monophosphate (F-cAMP). nih.gov The production of F-cAMP was enhanced when cells were co-incubated with an inhibitor of cAMP phosphodiesterase, suggesting that F-cAMP is formed by adenylate cyclase and is a substrate for phosphodiesterases, similar to endogenous cAMP. nih.gov

Catabolic Stability and Resistance to Enzymatic Degradation

A defining characteristic of 2-fluoroadenosine and its metabolites is their notable stability and resistance to enzymatic degradation. nih.gov The introduction of a fluorine atom onto the purine ring often increases the metabolic stability of nucleoside analogs. This is evident in the intracellular persistence of its metabolites.

Once 2-fluoro-ATP is formed within cytotoxic lymphocytes, its concentration does not diminish even after the cells are washed and incubated in a drug-free medium for 30 minutes. nih.gov This indicates a significant resistance to catabolic enzymes such as phosphatases and deaminases that would typically degrade natural adenosine nucleotides. This intracellular stability leads to a sustained disruption of the ATP pool and prolonged biological effects. nih.gov Similarly, the modification is known to enhance the stability of oligonucleotides against nuclease degradation when incorporated into RNA or DNA strands, a property that is exploited in the development of antisense therapies. nih.govacs.org This resistance to enzymatic breakdown is a key feature distinguishing 2-fluoro-adenosine derivatives from their natural counterparts.

Incorporation into Macromolecular Structures (e.g., RNA, DNA, FANA) and Associated Biological Consequences

The biological activity of 2-fluoro-adenosine monophosphate is intrinsically linked to its intracellular conversion to the active triphosphate metabolite, 2-fluoro-arabinosyladenine triphosphate (F-ara-ATP). This metabolite acts as a fraudulent nucleoside, competing with its natural counterpart, deoxyadenosine triphosphate (dATP), for incorporation into nascent nucleic acid chains by polymerases. This incorporation into macromolecular structures such as DNA and RNA is a central mechanism of its action, leading to significant disruptions in cellular processes. aacrjournals.orgnih.gov Furthermore, the corresponding 2'-fluoro-arabinofuranosyl nucleotides can be utilized by polymerases to synthesize xeno nucleic acid (XNA) strands known as 2'-fluoro-arabinonucleic acid (FANA), which possess unique biochemical properties. nih.govnih.gov

Incorporation into DNA

The principal cytotoxic mechanism of 2-fluoro-adenosine monophosphate metabolites involves the incorporation of F-ara-ATP into DNA. researchgate.net DNA polymerases recognize F-ara-ATP as a substrate and insert the corresponding monophosphate, 2-fluoro-arabinofuranosyladenine (F-ara-A), into the growing DNA strand. nih.govresearchgate.net This event has several critical biological consequences:

Inhibition of DNA Synthesis: The incorporation of F-ara-A into the 3'-terminus of a DNA strand significantly impedes further chain elongation by DNA polymerases. The arabinose sugar configuration, as opposed to the deoxyribose found in natural DNA, creates steric hindrance that makes the addition of the next nucleotide difficult. researchgate.netpatsnap.com This leads to a functional chain termination, thereby halting DNA replication. researchgate.net Research using a defined primer-template system demonstrated that the tandem incorporation of F-ara-A and another nucleoside analog, ara-C, resulted in an almost complete (99.3%) inhibition of further primer extension by DNA polymerase α. researchgate.net

Interference with DNA Repair: The presence of F-ara-A within the DNA structure can also disrupt DNA repair mechanisms. In resting cells, the incorporation of similar analogs interferes with the proper repair of DNA strand breaks. aacrjournals.org

Induction of Apoptosis: The collective disruption of DNA synthesis and repair triggers cellular stress pathways, ultimately leading to programmed cell death, or apoptosis. aacrjournals.org The accumulation of DNA strand breaks and the inability of the cell to complete replication are potent signals for the initiation of the apoptotic cascade. aacrjournals.org

| Consequence of F-ara-ATP Incorporation | Experimental Observation | Reference |

| Inhibition of DNA Elongation | A single incorporation of F-ara-A by DNA polymerase α reduced subsequent primer extension by 89%. | researchgate.net |

| Synergistic Inhibition | Tandem incorporation of F-ara-A followed by ara-C resulted in a 99.3% inhibition of further DNA synthesis. | researchgate.net |

| DNA Synthesis Inhibition | F-ara-ATP serves as an inhibitory alternative substrate for multiple enzymes involved in DNA synthesis, including DNA polymerases. | nih.gov |

| Induction of Apoptosis | The triphosphate metabolite interferes with DNA synthesis and repair, inducing apoptosis in cancer cells. |

Incorporation into RNA

Furthermore, the strategic incorporation of 2'-fluoro modifications into RNA oligonucleotides has been explored as a tool to modulate their biological activity. For instance, RNAs containing 2'-fluoro pyrimidines have been shown to differentially activate pattern recognition receptors, which are key components of the innate immune system. nih.gov This highlights how the 2'-fluoro modification can fundamentally alter the interaction of RNA with cellular machinery.

Incorporation into 2'-Fluoro-arabinonucleic Acid (FANA)

FANA is a synthetic nucleic acid analog (XNA) that is structurally similar to DNA but features a 2'-fluoro substituent in the arabinose sugar. nih.govnih.govresearchgate.net This modification confers several advantageous properties. Research has demonstrated that DNA polymerases can recognize 2'-fluoro-arabino-nucleoside triphosphates (fNTPs) and use a DNA template to synthesize a complementary FANA strand. nih.govnih.govresearchgate.net

The incorporation of 2'-fluoro-adenosine monophosphate and its related analogs into FANA oligonucleotides leads to significant and predictable changes in their biochemical and biophysical properties:

Enhanced Thermal Stability: FANA-containing oligonucleotides exhibit significantly increased thermal stability when hybridized to complementary DNA or RNA strands. nih.govnih.gov The 2'-fluoro modification, through a combination of conformational pre-organization of the sugar pucker (favoring a C2'-endo, DNA-like conformation) and favorable stereoelectronic interactions, increases the melting temperature (Tm) of the duplex. researchgate.netnih.govresearchgate.net Each incorporation can increase the Tm by up to approximately 1.5°C. nih.gov

Nuclease Resistance: FANA oligonucleotides are more resistant to degradation by cellular endo- and exonucleases compared to unmodified DNA. nih.govresearchgate.net This increased stability is a critical attribute for their use in biological systems.

Biological Activity (RNase H Activation): A key biological consequence of FANA incorporation is the ability of FANA/RNA duplexes to recruit and activate RNase H. nih.govresearchgate.netnih.govacs.org This enzyme specifically degrades the RNA strand of a DNA/RNA hybrid. Because FANA adopts a DNA-like conformation, FANA/RNA hybrids mimic the structure of DNA/RNA hybrids, making them effective substrates for RNase H. nih.govnih.gov This property is the basis for the development of FANA-based antisense oligonucleotides, which can be designed to bind to a specific messenger RNA (mRNA) and promote its degradation, thereby silencing gene expression. nih.gov

| Property of FANA-Modified Oligonucleotides | Experimental Finding | Reference |

| Increased Binding Affinity (Tm) | Each 2'F-ANA nucleotide modification increases the melting temperature (Tm) of a duplex with RNA by up to ~1.5°C compared to a standard DNA:RNA duplex. | nih.gov |

| Nuclease Resistance | Oligonucleotides containing phosphorothioate-linked 2'F-ANA are >20-fold more stable against 3'-exonuclease hydrolysis than phosphorothioate (B77711) DNA. | nih.gov |

| RNase H Activation | FANA/RNA duplexes, unlike 2'F-RNA/RNA duplexes, retain the ability to activate RNase H, leading to cleavage of the target RNA strand. | researchgate.netnih.gov |

| Enhanced siRNA Activity | A fully modified FANA sense strand hybridized to an antisense RNA strand was 4-fold more potent in a gene-silencing assay compared to an unmodified siRNA. | researchgate.net |

Structural and Conformational Elucidations of 2 Fluoro Adenine Containing Biomolecules

High-Resolution Structural Analysis of 2-Fluoro-Nucleoside and Nucleotide Conformations

High-resolution X-ray crystallography provides definitive atomic-level insights into the binding modes of ligands within enzyme active sites. For 2-fluoroadenosine (B10117) and its derivatives, several crystal structures have been elucidated, revealing how the fluorine substitution influences molecular recognition and interaction.

One key example is the fluorinase enzyme from Streptomyces cattleya, which uniquely catalyzes the formation of a carbon-fluorine bond. Structural studies of this enzyme in complex with adenosine (B11128) analogs have shown that it can accommodate modifications at the 2'-position of the ribose sugar. The enzyme does not require a planar ribose conformation to be active, and it adjusts its hydrogen bonding network to bind 2'-deoxyadenosine (B1664071) substrates. pdbj.org

| Enzyme | PDB Code | Resolution (Å) | Key Interacting Residues (Illustrative) |

| Purine (B94841) Nucleoside Phosphorylase | 1PK9 | 2.60 | Hydrogen bonding with Asn243, Glu201; Stacking with Phe200 |

| Adenosine Kinase | 1Z35 | 1.90 | Interactions with Gly, Asp, and Arg residues in the active site |

| Human Adenosine A2A Receptor | 4DAN | 2.70 | Hydrogen bonds to Asn253; Stacking with Phe168 |

| 5'-fluorodeoxyadenosine synthase | 2C5B | 2.10 | Hydrogen bonding network accommodates the modified ribose |

Computational modeling serves as a powerful complement to experimental structural data, enabling the study of dynamic interactions between 2-fluoro-adenine analogs and enzyme active sites. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict binding poses, estimate binding affinities, and analyze the conformational changes that occur upon ligand binding. nih.govresearchgate.net

Molecular docking studies can screen libraries of compounds and predict the most likely binding mode of a ligand, such as 2-fluoroadenosine, within a protein's active site. nih.gov These models often highlight the importance of specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, in stabilizing the enzyme-ligand complex. nih.gov For example, simulations of adenosine analogs binding to adenosine receptors have revealed the roles of conserved transmembrane helix residues in forming the binding pocket and stabilizing the ligand. bohrium.comresearchgate.net

Molecular dynamics simulations provide a deeper understanding by modeling the system's movement over time. nih.gov These simulations can reveal the flexibility of both the ligand and the enzyme's active site, showing how the protein conformation adapts to the ligand. nih.gov The results often show that binding is stabilized predominantly by hydrophobic interactions, driven by a larger contribution from van der Waals energies compared to electrostatic energies. nih.gov Furthermore, computational approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to investigate the enzymatic reaction mechanisms at a quantum level, providing insights into transition states and reaction energetics, which is particularly relevant for enzymes that chemically modify the ligand. nih.govnih.gov

| Computational Method | Application | Key Insights |

| Molecular Docking | Prediction of ligand binding pose and affinity. | Identifies key H-bonds and hydrophobic interactions; predicts preferred orientation in the active site. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the enzyme-ligand complex over time. | Reveals conformational changes in the enzyme ("induced fit"), assesses the stability of binding interactions, and maps ligand entry/exit pathways. researchgate.netnih.gov |

| QM/MM Calculations | Investigation of enzymatic reaction mechanisms involving the ligand. | Elucidates transition state structures and reaction energy barriers for catalysis. nih.gov |

| Free Energy Calculations | Estimation of binding free energy. | Quantifies the affinity of the ligand for the enzyme, allowing for comparison between different analogs. |

Characterization of 2-Fluoro-Adenine Incorporated Nucleic Acid Architectures

The incorporation of 2-fluoro-2'-deoxyadenosine (2FA) into canonical right-handed DNA duplexes has been studied to understand the effect of the 2-position fluorine substitution on duplex stability. The fluorine atom is small and electronically similar to native adenine (B156593), yet its high electronegativity can introduce unique features. researchgate.net

Thermal stability studies, measured by the melting temperature (Tm), indicate that the effect of a single 2FA substitution is highly dependent on the opposing base. When 2FA is paired with its natural partner, thymine (B56734) (T), the resulting duplex shows a slight decrease in thermal stability compared to the unmodified Adenine-Thymine (A-T) pair. The destabilization is more pronounced when 2FA is placed opposite a purine (guanine or adenine) or cytosine, indicating that the modification enhances base-pairing specificity by penalizing mismatches more severely than the natural nucleoside. researchgate.net

| Duplex Sequence (5'-GTX CAG-3')(3'-CAY GTC-5') | Tm (°C) | ΔTm vs. A-T pair (°C) |

| X=A, Y=T (Control) | 49.3 | 0.0 |

| X=2FA, Y=T | 47.9 | -1.4 |

| X=2FA, Y=C | 38.3 | -11.0 |

| X=2FA, Y=G | 41.5 | -7.8 |

| X=2FA, Y=A | 37.1 | -12.2 |

Data derived from studies on 2FA-containing oligonucleotides. researchgate.net

Guanine- and cytosine-rich sequences in the human genome, such as those in telomeres and gene promoter regions, can fold into non-canonical four-stranded structures known as G-quadruplexes (G4s) and i-motifs, respectively. nih.govoup.com The equilibrium between these structures and the canonical Watson-Crick duplex is a critical aspect of genomic regulation.

Studies utilizing 2'-fluoroarabinonucleic acid (2'F-ANA) modifications, which combine a 2'-fluoro group with an arabinose sugar configuration, have demonstrated a profound effect on these structural equilibria. oup.com The incorporation of 2'F-ANA residues into telomeric sequences has been shown to dramatically slow down the interconversion kinetics between G4/i-motif structures and the duplex form. nih.govbiofisica.info Essentially, the 2'-fluorination "traps" the nucleic acid in its folded G4 or i-motif conformation, presenting a significant barrier to the unfolding required for duplex formation. nih.gov NMR-monitored kinetic experiments confirm that the rate of hybridization to form a duplex is controlled by the slow unfolding of the pre-formed G4 or i-motif structure. oup.comresearchgate.net This research suggests that such modifications can be used as tools to stabilize non-canonical structures and study their biological roles. nih.gov

The substitution of the 2'-hydroxyl group of the ribose sugar with a 2'-fluoro group (2'-F-RNA) has significant and well-characterized conformational consequences for RNA structure. The highly electronegative fluorine atom at the 2'-position strongly influences the pucker of the ribose ring, favoring a C3'-endo conformation. glenresearch.comsyngenis.com This sugar pucker preorganizes the nucleotide into a conformation that is ideal for forming a canonical A-form helix, which is the standard structure for double-stranded RNA. glenresearch.comnih.gov

This conformational preorganization leads to a notable increase in the thermal stability of 2'-F-RNA duplexes when compared to unmodified RNA duplexes. The melting temperature (Tm) increases by approximately 1.8-2.0 °C per modification. nih.govgenelink.com Crystallographic and thermodynamic analyses have revealed that, contrary to what might be expected from conformational preorganization, this enhanced stability is primarily driven by a favorable change in enthalpy (ΔH°), not entropy (ΔS°). nih.govoup.comnih.gov This enthalpic benefit is attributed to stronger Watson-Crick hydrogen bonding and improved base-stacking interactions, which are electronically enhanced by the electron-withdrawing fluorine atom. nih.gov

| Duplex Type | Tm (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| RNA/RNA | 71.8 | -12.4 | -78.2 | -212.1 |

| 2'-F-RNA/RNA (pyrimidines modified) | 86.2 | -15.5 | -92.5 | -248.1 |

Thermodynamic data for siRNA duplexes showing the stabilizing effect of 2'-fluoro modifications. researchgate.net

Advanced Biophysical and Analytical Methodologies Utilizing 2 Fluoro Adenosine Monophosphate Analogs

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Applications

Fluorine-19 NMR spectroscopy has emerged as a significant tool in the study of biomolecular systems. ichorlifesciences.com The ¹⁹F nucleus possesses several advantageous properties, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in a detection sensitivity that is 83% that of protons. researchgate.netresearchgate.net Since fluorine does not naturally occur in most biomolecules, the introduction of a ¹⁹F label provides a background-free window for observation. researchgate.netresearchgate.net The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it an exquisite probe for detecting subtle conformational changes, binding events, and dynamics. researchgate.netresearchgate.net

Probing Conformational Dynamics and Exchange in Riboswitches and Other Biomolecules

Functional RNA molecules, such as riboswitches, are highly dynamic and often undergo significant conformational changes to perform their regulatory roles. nih.gov ¹⁹F NMR spectroscopy, utilizing site-specifically incorporated 2-fluoroadenosine (B10117), serves as a powerful method to monitor these dynamic processes. nih.gov The introduction of a 2-fluoro-adenine base into an RNA sequence provides a sensitive, non-invasive reporter to monitor local structural changes. nih.govnih.gov

Research on the guanine-sensing riboswitch from Bacillus subtilis has demonstrated the utility of this approach. jenabioscience.comjenabioscience.com By substituting adenosine (B11128) residues with 2-fluoro-adenosine (2F-A) via in vitro transcription, researchers can introduce ¹⁹F NMR probes at specific locations within the 73-nucleotide RNA aptamer domain. jenabioscience.comjenabioscience.com The ¹⁹F chemical shifts of these probes are sensitive to the conformational state of the riboswitch, allowing for the observation of structural rearrangements upon ligand binding. jenabioscience.com Furthermore, techniques such as ¹⁹F-¹⁹F Exchange Spectroscopy (EXSY) can be employed to measure the rates of spontaneous interconversion between different conformational states of the RNA molecule, providing critical insights into the kinetics of its functional cycle. nih.gov Studies on the synthetic neomycin-sensing riboswitch have also utilized fluorine-based NMR methods to quantify complex dynamic exchange processes involving multiple structural states, highlighting the interplay between the ligand and specific bases within the riboswitch. semanticscholar.org

Applications in Activity-Based Screening Assays for ATP-Requiring Enzymes

A significant application of 2-fluoro-adenosine analogs is in the development of activity-based screening assays for the vast number of enzymes that utilize adenosine-5'-triphosphate (B57859) (ATP). nih.gov A streamlined approach using 2-fluoro-ATP (2F-ATP) and ¹⁹F NMR allows for the direct monitoring of enzymatic reactions. nih.govfigshare.com As the enzyme consumes 2F-ATP and converts it to 2-fluoro-ADP (2F-ADP) or other products, new signals appear in the ¹⁹F NMR spectrum, providing a direct readout of enzyme activity. nih.gov

This technique has proven to be a versatile tool applicable to multiple enzyme classes. nih.gov Biochemical studies have shown that 2F-ATP can serve as a substrate for numerous enzymes, including representatives from transferases, hydrolases, and ligases. nih.gov This broad substrate compatibility suggests that 2F-ATP can be used as a universal tool for screening large libraries of compounds for potential inhibitors or activators of ATP-requiring enzymes. nih.gov For example, this method has been successfully applied to monitor the activity of nicotinamide (B372718) adenine (B156593) dinucleotide synthetase and 3-phosphoinositide dependent kinase-1. nih.gov The screening results can identify not only inhibitory compounds but also those that may activate the enzyme's function. nih.gov

| Enzyme Class | Example Enzymes Accepting 2-Fluoro-ATP as a Substrate nih.gov |

| Transferases | 3-Phosphoinositide dependent kinase-1, other small molecule and protein kinases |

| Hydrolases | Myosin subfragment-1 ATPase nih.gov |

| Ligases | Nicotinamide adenine dinucleotide synthetase |

Elucidation of Enzyme-Substrate/Inhibitor Interactions and Binding Events

The sensitivity of the ¹⁹F chemical shift to the local environment makes 2-fluoro-adenosine analogs excellent probes for studying the interactions between enzymes and their substrates or inhibitors. researchgate.net When a 2-fluoro-adenosine nucleotide binds to an enzyme, changes in the ¹⁹F NMR signal can provide detailed information about the binding event and the nature of the active site. nih.gov

A classic example is the study of the complex between 2-fluoro-ADP (2-flADP) and myosin subfragment-1, an ATPase. nih.govresearchgate.net By comparing the ¹⁹F NMR spectra of the normal Michaelis complex with a "trapped" 2-flADP state, researchers were able to probe the environment and mobility of the adenine ring within the enzyme's nucleotide-binding site. nih.gov The results indicated that the environment and mobility were indistinguishable between the two states, providing valuable structural constraints on the enzyme's mechanism. nih.gov The principal elements of the ¹⁹F-NMR chemical shift tensor were determined to be 104, 12, and -116 ppm for 2-flATP. nih.gov

RNA Structure Determination by ¹⁹F NMR

Determining the three-dimensional structure of large RNA molecules is a significant challenge in structural biology. researchgate.net Multidimensional NMR studies of RNA typically rely on the detection of ¹H, ¹³C, ¹⁵N, and ³¹P nuclei. jenabioscience.com The introduction of ¹⁹F via 2-fluoro-adenosine serves as a complementary and powerful reporter for RNA structure determination. researchgate.netnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite and Analog Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the accurate quantification of nucleotides and their analogs in complex biological samples. nih.govnih.gov This methodology is directly applicable to the measurement of 5'-Adenylic acid, 2-fluoro- and its corresponding di- and triphosphate forms, as well as any potential metabolites.

The primary challenge in analyzing adenosine nucleotides is their high polarity, which leads to poor retention on standard reversed-phase HPLC columns. nih.gov To overcome this, several strategies are employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common approach that uses a polar stationary phase and a largely organic mobile phase to effectively retain and separate highly polar compounds like nucleotides. nih.govmdpi.com Another technique involves ion-pairing reversed-phase HPLC, where a reagent is added to the mobile phase to form a neutral complex with the charged nucleotide, thereby enhancing its retention on a nonpolar column. nih.gov

Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. mdpi.com For instance, adenosine is detected by monitoring the transition of its protonated precursor ion (m/z 268) to a specific product ion (m/z 136). mdpi.com This robust and sensitive approach allows for the precise quantification of nucleotide levels in diverse biological matrices such as plasma, cell lysates, and tissue extracts. nih.govnih.gov

| Parameter | Typical HPLC-MS/MS Method for Nucleotide Analysis nih.govmdpi.com |

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column Example | Luna® 3 µm NH2 100 Å |

| Ionization Mode | Electrospray Ionization (ESI), typically negative or positive mode |

| Mass Spectrometry | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Application | Absolute quantification of nucleotides in biological samples |

Spectroscopic and Other Biophysical Techniques for Investigating Analog-Biomolecule Interactions

Beyond NMR and mass spectrometry, a range of other spectroscopic and biophysical techniques can be employed to investigate the interactions between 2-fluoro-adenosine analogs and their biological targets. researchgate.netcambridge.org These methods provide complementary information on the binding affinity, kinetics, and structural consequences of these interactions.

Fluorescence Spectroscopy: While 2-fluoro-adenosine itself is not significantly fluorescent, its binding to a protein can be monitored by observing changes in the protein's intrinsic fluorescence, typically from tryptophan or tyrosine residues. upenn.edu If the binding event occurs near these residues, it can alter their local environment, leading to a change in fluorescence intensity or wavelength, which can be used to determine binding constants.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This method could be used to precisely quantify the binding of 2-fluoro-adenosine monophosphate, diphosphate (B83284), or triphosphate to their respective enzymes or RNA targets.

Atomic Force Microscopy (AFM): At the single-molecule level, AFM can be used to study the mechanical properties and interactions of biomolecules. researchgate.net Force spectroscopy experiments could potentially be designed to measure the unbinding forces between a biomolecule and a surface functionalized with a 2-fluoro-adenosine analog, providing insights into the energy landscape of the interaction. researchgate.net

These techniques, often used in combination, allow for a comprehensive characterization of the structural, dynamic, and thermodynamic aspects of how 2-fluoro-adenosine analogs interact with their biological partners. upenn.edu

Theoretical and Computational Investigations of 2 Fluoro Adenosine Monophosphate Bioactivity

Density Functional Theory (DFT) Calculations for Electronic and Conformational Properties

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the C2 position of the adenine (B156593) ring is expected to have a significant effect on the electron distribution. This can be quantified through calculation of molecular electrostatic potential (MEP) maps and partial atomic charges. The fluorine atom will inductively withdraw electron density, which can alter the hydrogen bonding capabilities of the purine (B94841) base with target enzymes. This withdrawal of electron density can also influence the pKa of the molecule, potentially affecting its ionization state at physiological pH.

Table 1: Predicted Conformational Preferences of 2-F-AMP based on DFT studies of analogous fluorinated nucleosides.

| Dihedral Angle | Predicted Stable Conformation(s) | Influence of 2-Fluoro Substitution |

| Glycosidic (χ) | anti | The anti conformation is generally favored for purine nucleosides to minimize steric clash with the ribose. The fluorine atom is not expected to significantly alter this preference. |

| Sugar Pucker | Equilibrium between C2'-endo and C3'-endo | The electronegative fluorine may influence the sugar pucker equilibrium, with a potential preference for the C3'-endo conformation observed in some fluorinated analogues. nih.gov |

| C4'-C5' (γ) | gauche+ | The orientation of the exocyclic CH2OPO3 group is crucial for interaction with kinase enzymes. The gauche+ rotamer is commonly observed. |

Molecular Dynamics Simulations of Enzyme-Analog Dynamics and Ligand Recognition

Molecular dynamics (MD) simulations provide a dynamic view of how 2-F-AMP interacts with target enzymes over time. By simulating the movements of all atoms in the system, MD can reveal the process of ligand binding, induced conformational changes in the enzyme, and the stability of the enzyme-ligand complex. nih.govnih.govmsu.edu

Given that 2-F-AMP is an analogue of adenosine (B11128) monophosphate (AMP), likely targets include kinases, cyclases, and other ATP/AMP-dependent enzymes. nih.govsemanticscholar.orgnih.gov MD simulations of 2-F-AMP within the active site of such an enzyme, for instance, adenylate kinase, can illuminate the specific interactions that govern molecular recognition. msu.edunih.gov These simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues.

The fluorine atom in 2-F-AMP can play a crucial role in these interactions. It may form favorable interactions, such as hydrogen bonds with backbone amides or specific non-canonical interactions with aromatic residues in the active site. Conversely, its steric bulk, though minimal, could also lead to unfavorable clashes that weaken binding compared to the natural substrate. MD simulations can quantify these effects by calculating the binding free energy of 2-F-AMP to its target enzyme. mdpi.com

Furthermore, MD simulations can shed light on how the binding of 2-F-AMP affects the enzyme's own dynamics. The binding of a ligand can stabilize certain conformational states of an enzyme, which may be crucial for its catalytic activity or for its inhibition. nih.govnih.gov By analyzing the fluctuations of different parts of the protein in the presence and absence of 2-F-AMP, researchers can identify allosteric communication pathways and understand how the ligand's influence propagates from the binding site to other regions of the enzyme.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govbenthamscience.com For 2-F-AMP, QSAR studies can be instrumental in designing new analogues with improved potency or selectivity. This process involves generating a dataset of related compounds with known activities against a specific enzyme target, calculating a variety of molecular descriptors for each compound, and then building a mathematical model that relates these descriptors to the activity.

Molecular descriptors can be categorized into several types:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, 2D pharmacophore fingerprints.

3D descriptors: Molecular shape, volume, and pharmacophoric fields (e.g., CoMFA and CoMSIA).

For adenosine analogues, relevant descriptors might include those related to the hydrogen bonding capacity of the purine ring, the conformational flexibility of the ribose, and the electrostatic properties of the molecule. nih.gov A robust QSAR model can then be used to predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For 2-F-AMP, docking studies can be used to visualize its binding mode within the active site of a target enzyme and to estimate its binding affinity. The process involves generating multiple possible conformations of the ligand and "docking" them into the binding pocket of the receptor, followed by a scoring function to rank the different poses.

The scoring function typically takes into account factors such as:

Steric complementarity: How well the ligand fits into the binding site.

Electrostatic interactions: Favorable interactions between charged or polar groups.

Hydrogen bonding: The formation of hydrogen bonds between the ligand and the receptor.

Hydrophobic interactions: The burial of nonpolar surfaces.

Docking studies of 2-F-AMP and its potential analogues can help to explain structure-activity relationships observed experimentally and provide a rational basis for designing new molecules with enhanced binding affinity. For example, if a docking study reveals a void in the binding pocket near the 2-fluoro position, it might suggest that introducing a larger substituent at this position could lead to additional favorable interactions and improved potency.

Table 2: Key Molecular Descriptors for QSAR of Adenosine Analogues.

| Descriptor Type | Examples | Relevance to 2-F-AMP Analogues |

| Electronic | Dipole moment, Partial charges | The electronegativity of fluorine and other substituents will significantly alter these properties, affecting electrostatic interactions with the enzyme. |

| Steric/Topological | Molecular volume, Shape indices | The size and shape of analogues will determine their fit within the enzyme's active site. |

| Hydrophobic | LogP | Modulating lipophilicity can affect cell permeability and binding to hydrophobic pockets in the enzyme. |

| H-Bonding | Number of H-bond donors/acceptors | Crucial for specific recognition by the target enzyme, mimicking the interactions of the natural adenosine substrate. |

Mechanistic Predictions of Enzyme Catalysis and Inhibition

Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, can be used to model the chemical reactions that occur within an enzyme's active site. researchgate.netrsc.org These methods treat the reacting species (the substrate and key active site residues) with a high level of quantum mechanical theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.

If 2-F-AMP acts as a substrate for an enzyme, such as a kinase, QM/MM simulations can be used to model the phosphoryl transfer reaction. nih.gov By calculating the energy profile along the reaction coordinate, researchers can identify the transition state and determine the activation energy. The presence of the electron-withdrawing fluorine atom in 2-F-AMP would likely affect the electronic nature of the adenine ring and potentially the ribose, which could in turn influence the rate of the enzymatic reaction compared to the natural substrate, AMP.

Alternatively, 2-F-AMP may act as an enzyme inhibitor. The fluorine atom can enhance the binding affinity of the molecule to the enzyme, leading to competitive inhibition. In some cases, fluorinated analogues can act as mechanism-based inhibitors, where the enzyme processes the inhibitor to a reactive intermediate that then covalently modifies the active site, leading to irreversible inhibition. QM/MM simulations can be used to explore these potential inhibition mechanisms by modeling the reaction pathways and calculating the energetics of covalent bond formation. researchgate.net

For example, in the case of a kinase, the fluorine substitution could alter the positioning of the phosphate (B84403) group or the attacking nucleophile, thereby stalling the reaction and leading to inhibition. Computational studies can predict the likelihood of such an inhibitory mechanism and provide detailed insights into the specific interactions that are responsible for the inhibitory activity of 2-F-AMP.

Future Research Directions and Emerging Applications of 2 Fluoro Adenosine Monophosphate Chemistry

Rational Design of Novel 2-Fluoro-Nucleotide Probes and Biosensors

The unique properties of the 2-fluoro-adenine moiety are being increasingly leveraged in the rational design of sophisticated molecular probes and biosensors. A primary advantage is the presence of the 19F atom, which serves as a highly sensitive and specific reporter for 19F NMR spectroscopy. This technique allows for the non-invasive monitoring of molecular interactions and conformational changes in complex biological environments, free from the background signals that often plague 1H NMR. nih.gov

Future research is directed towards designing 2-fluoro-nucleotide probes with enhanced sensitivity and specificity for their biological targets. This involves the strategic placement of the 2-fluoro-adenine core within larger molecular scaffolds to create probes for a variety of applications. For instance, the development of 2-fluoro-AMP-based probes for enzyme activity assays is a promising area. As 2-fluoro-ATP is a known substrate for a wide range of enzymes, including kinases, ligases, and hydrolases, 2-fluoro-AMP can be used to design probes that signal the activity of these enzymes through changes in the 19F NMR chemical shift upon conversion from the triphosphate to the monophosphate form.

Another exciting avenue is the creation of fluorescent biosensors based on 2-fluoro-adenosine monophosphate. While the 2-fluoro modification itself is not fluorescent, the 2-fluoro-AMP scaffold can be chemically modified to incorporate fluorophores. The design of such biosensors often relies on modulating the fluorescence properties of the attached dye in response to a specific biological event, such as binding to a target protein or enzymatic modification. The rational design of these probes involves considering the steric and electronic effects of both the 2-fluoro group and the appended fluorophore to ensure that the probe retains its biological activity and that the fluorescence signal is appropriately modulated.

The table below summarizes the key design considerations and potential applications of novel 2-fluoro-nucleotide probes and biosensors.

| Probe/Biosensor Type | Design Principle | Key Feature of 2-Fluoro-Adenine | Potential Application |

| 19F NMR Probes | The 19F chemical shift is sensitive to the local chemical environment. | Provides a clean and sensitive NMR signal. | Monitoring enzyme kinetics, studying protein-ligand interactions, and detecting conformational changes in nucleic acids. nih.gov |

| Fluorescent Biosensors | The fluorescence of an attached dye is modulated by a biological event. | Provides a stable and biologically acceptable scaffold for fluorophore attachment. | Real-time monitoring of enzyme activity in vitro and in cells, and detecting the presence of specific metabolites. |

| Aptamer-Based Sensors | Incorporation into nucleic acid aptamers to enhance stability and provide a detection handle. | Increases resistance to nuclease degradation. | Development of robust biosensors for a wide range of targets, from small molecules to proteins. |

Exploration of New Biological Targets and Pathways Sensitive to 2-Fluoro-Adenine Modification

The introduction of a fluorine atom at the 2-position of the adenine (B156593) ring can significantly alter the interaction of the nucleotide with its biological targets. While 2-fluoro-ATP is known to be a substrate for many ATP-utilizing enzymes, the subtle changes in electronics and hydrogen bonding capacity introduced by the fluorine atom can lead to differential effects on various biological pathways. A key area of future research is the systematic exploration of these differential effects to identify new biological targets and pathways that are particularly sensitive to the 2-fluoro-adenine modification.

One area of active investigation is the impact of 2-fluoro-adenine nucleotides on cellular signaling pathways. For example, the metabolism of 2-fluoroadenosine (B10117) to 2-fluoro-ATP within cells can lead to the accumulation of this analog, which can then compete with endogenous ATP in a multitude of phosphorylation-dependent signaling cascades. nih.gov Researchers are exploring whether specific kinases or phosphatases exhibit altered activity or substrate specificity in the presence of 2-fluoro-ATP, which could unveil novel regulatory nodes in signaling networks.

Furthermore, the cytotoxic effects of 2-fluoroadenine-containing compounds, such as the anticancer drug fludarabine (B1672870) (2-fluoro-ara-AMP), highlight the profound impact of this modification on fundamental cellular processes like DNA, RNA, and protein synthesis. jenabioscience.com While the general mechanisms of action of such drugs are understood, a more granular understanding of how 2-fluoro-adenine nucleotides interact with the intricate machinery of nucleic acid and protein synthesis could reveal new therapeutic targets. For instance, identifying specific polymerases or ribosomal components that are uniquely sensitive to 2-fluoro-ATP could lead to the development of more targeted anticancer or antiviral therapies.

The table below outlines potential new biological targets and pathways for exploration.

| Biological Area | Potential Target/Pathway | Rationale for Sensitivity to 2-Fluoro-Adenine |

| Cellular Signaling | Specific protein kinase families (e.g., tyrosine kinases, serine/threonine kinases) | Altered binding affinity or catalytic efficiency due to the electronic properties of the 2-fluoro group. |

| Gene Expression | RNA polymerases and transcription factors | The 2-fluoro modification may affect the template-recognition or catalytic steps of transcription. |

| Metabolic Regulation | Allosteric enzymes regulated by adenine nucleotides | The change in the electronic distribution of the adenine ring could alter allosteric regulation. |

| Innate Immunity | Pattern recognition receptors (e.g., RIG-I-like receptors) | Fluorination of nucleic acids is known to modulate immune responses, and the specific effects of 2-fluoro-adenine are an area for further study. biosynth.com |

Advancements in Biocatalytic Synthesis and Enzymatic Engineering for 2-Fluoro-Nucleotide Production